4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Catalog No.
S13619783
CAS No.
M.F
C14H18BClO3
M. Wt
280.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Molecular Formula

C14H18BClO3

Molecular Weight

280.56 g/mol

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

VASQDPONGJJPLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)Cl)C

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organoboron compound characterized by its unique structure which includes a benzoyl chloride moiety and a dioxaborolane unit. The compound has the molecular formula C14H18BClO3C_{14}H_{18}BClO_3 and a molecular weight of approximately 280.55 g/mol . It is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the reactive benzoyl chloride and the boron-containing dioxaborolane.

, including:

  • Nucleophilic Substitution: The benzoyl chloride can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  • Boron Reactions: The dioxaborolane unit can participate in reactions typical of boron compounds, such as Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

These reactions highlight the compound's versatility in synthetic chemistry.

While specific biological activity data for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is limited, organoboron compounds are often investigated for their potential pharmaceutical applications. Boron-containing compounds have been shown to exhibit various biological activities, including:

  • Anticancer Properties: Some boron compounds are studied for their ability to inhibit cancer cell growth.
  • Antimicrobial Activity: Certain derivatives have shown promising results against a range of pathogens.

Further studies are needed to establish the specific biological profiles of this compound.

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acid with a suitable diol under acidic conditions.
  • Acylation Reaction: The dioxaborolane is then reacted with 4-methylbenzoic acid chloride to yield the final product. This step often requires the use of a base to neutralize the hydrochloric acid produced during the reaction.

This compound has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may be utilized in drug development processes.
  • Material Science: The compound could also find applications in developing new materials with specialized properties.

Interaction studies for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride could involve:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic roles.
  • Mechanistic Studies: Understanding its mechanism of action in biological systems would be crucial for its application in drug development.

Several compounds share structural similarities with 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride380499-68-30.91Contains similar dioxaborolane but differs in substitution pattern.
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline882670-69-10.93Aniline derivative with potential amine reactivity.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline590418-05-60.93Variation in substitution position on the aromatic ring.

These comparisons highlight the uniqueness of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoyl chloride while illustrating its relationship to other compounds within the same class. Each compound's distinct substitution pattern contributes to its reactivity and potential applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

280.1037523 g/mol

Monoisotopic Mass

280.1037523 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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